

3-Chloro-5-ethoxyphenol chemical structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Chloro-5-ethoxyphenol

CAS No.: 1881331-56-1

Cat. No.: B2603816

[Get Quote](#)

Technical Guide: 3-Chloro-5-ethoxyphenol CAS 1881331-56-1 | Molecular Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary

3-Chloro-5-ethoxyphenol is a trisubstituted benzene derivative serving as a critical building block in the synthesis of small-molecule therapeutics. Characterized by a 1,3,5-substitution pattern (meta-positioning), it offers a unique combination of electronic effects: the electron-withdrawing chlorine atom, the electron-donating ethoxy group, and the reactive phenolic hydroxyl group. This molecule is frequently utilized in fragment-based drug discovery (FBDD) to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors and receptor antagonists.

Chemical Structure & Identity

Property	Data
IUPAC Name	3-Chloro-5-ethoxyphenol
CAS Number	1881331-56-1
Molecular Formula	C ₈ H ₉ ClO ₂
Molecular Weight	172.61 g/mol
SMILES	CCOC1=CC(O)=CC(Cl)=C1
InChIKey	VBIKLMJHGBGFTPV-UHFFFAOYSA-N (Analog)
Appearance	Off-white to pale yellow solid (Predicted)

Structural Analysis

The molecule features a resorcinol core where one hydroxyl is alkylated (ethyl ether) and the core is chlorinated at the 5-position relative to the remaining hydroxyl.

- **Electronic Environment:** The phenol (-OH) and ethoxy (-OEt) groups are ortho/para directing activators, while the chlorine (-Cl) is a deactivator but ortho/para directing. The 1,3,5-pattern creates a synergistic electronic landscape, making the ring electron-rich relative to chlorobenzene but less reactive than resorcinol.
- **Acidity (pKa):** The inductive effect of the chlorine atom ($\sigma_m \approx 0.37$) increases the acidity of the phenol compared to 3-ethoxyphenol.
 - Predicted pKa: -9.10 ± 0.10 .

Synthetic Methodology

The most robust route for synthesizing **3-Chloro-5-ethoxyphenol** is the controlled mono-alkylation of 5-chlororesorcinol. This method is preferred over the hydrolysis of dichloro-species due to milder conditions and higher functional group tolerance.

Primary Route: Statistical Mono-Ethylation

Reaction Principle: Nucleophilic substitution (S_N2) of 5-chlororesorcinol with ethyl iodide using a weak base.

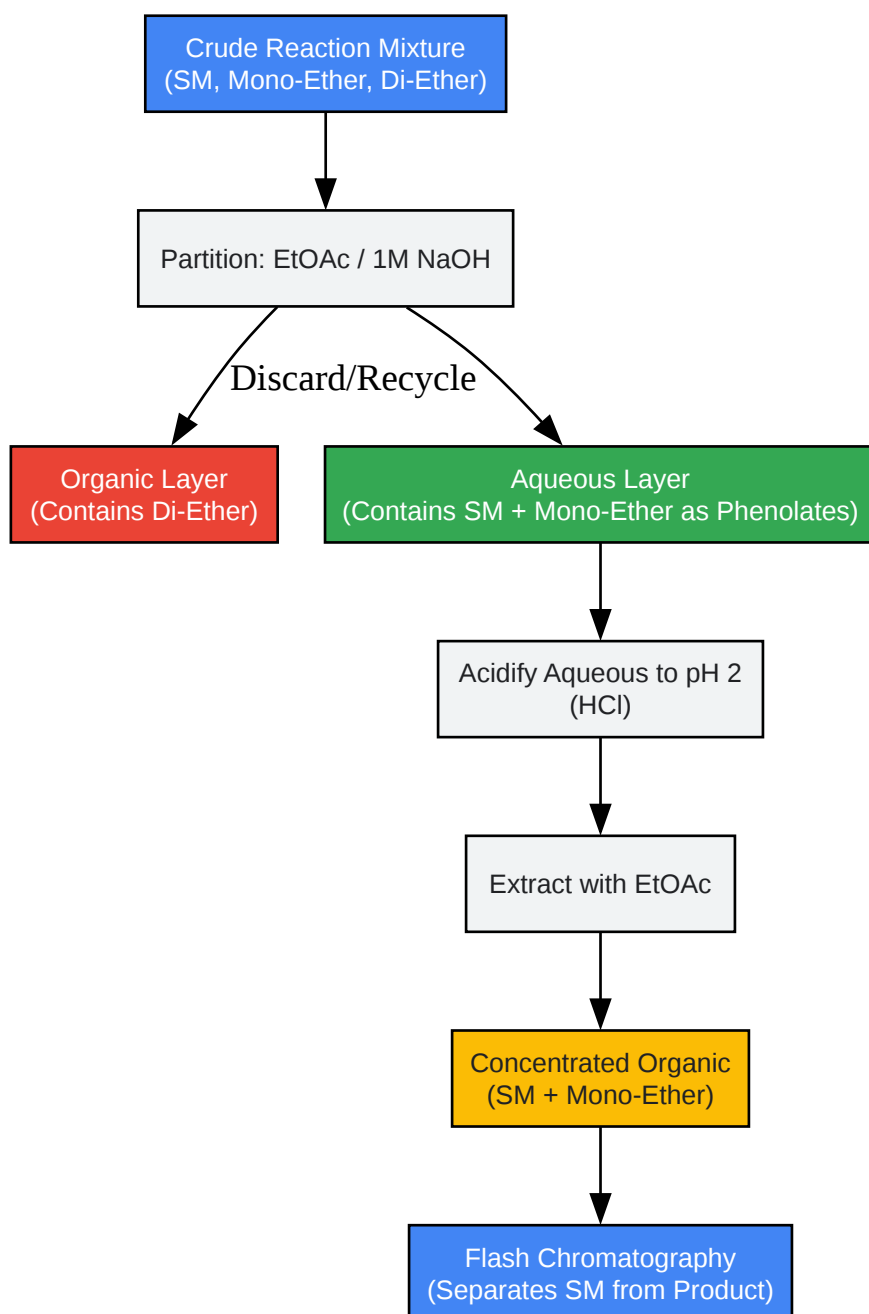
- Starting Material: 5-Chlororesorcinol (5-Chloro-1,3-dihydroxybenzene).
- Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K_2CO_3).
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol Steps:

- Setup: Charge a flame-dried round-bottom flask with 5-chlororesorcinol (1.0 eq) and anhydrous DMF (0.5 M concentration).
- Base Addition: Add K_2CO_3 (1.1 eq). Note: Using a slight excess of base ensures deprotonation but limiting it helps prevent di-alkylation.
- Alkylation: Add Ethyl Iodide (1.0 eq) dropwise at $0^\circ C$.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes).
 - TLC Profile: You will observe three spots: Di-ether (High R_f), Mono-ether (Target, Mid R_f), and Unreacted Resorcinol (Low R_f).
- Workup (Critical for Purity):
 - Dilute with water and extract with Ethyl Acetate (3x).[1]
 - Wash combined organics with Brine. Dry over Na_2SO_4 . [1]
- Purification: Flash Column Chromatography on Silica Gel.
 - Gradient: 0% → 30% EtOAc in Hexanes.

Purification Logic (Flowchart)

Because statistical alkylation yields a mixture (Starting Material : Mono : Di \approx 1 : 2 : 1), an extractive workup can simplify purification before chromatography.



[Click to download full resolution via product page](#)

Figure 1: Extractive workup strategy to remove the non-polar di-ether byproduct prior to column chromatography.

Physicochemical Properties

Data presented below combines standard values for this class of chlorophenols with predicted parameters for the specific CAS.

Parameter	Value	Context
Boiling Point	265°C (Predicted)	@ 760 mmHg
Density	1.24 g/cm ³	Predicted
pKa	9.10 ± 0.10	Acidic enough for base extraction
LogP	2.85	Moderate Lipophilicity
H-Bond Donors	1	Phenolic -OH
H-Bond Acceptors	2	Ether Oxygen, Phenol Oxygen

Pharmaceutical Applications

3-Chloro-5-ethoxyphenol is primarily used as an intermediate to introduce the 3-chloro-5-ethoxyphenyl moiety, a bioisostere for 3,5-dichlorophenyl or 3-methoxy-5-chlorophenyl groups.

Key Transformations

- O-Alkylation (Ether Synthesis):
 - Reaction with alkyl halides to form non-symmetric ethers (e.g., glycerol ethers for beta-blocker analogs).
- Cross-Coupling (Suzuki-Miyaura):
 - Conversion of the phenol to a Triflate (OTf) using Triflic Anhydride (Tf₂O).
 - Coupling with aryl boronic acids to generate biaryl scaffolds.
 - Note: The C-Cl bond is generally stable under standard Suzuki conditions unless specialized ligands (e.g., Buchwald ligands) are used to activate it.
- Electrophilic Aromatic Substitution:
 - Nitration or halogenation will occur primarily at the ortho-position to the ethoxy group (position 2 or 6), controlled by the directing effects of the alkoxy and hydroxyl groups.

Drug Design Rationale

- **Metabolic Blocking:** The chlorine atom at the meta-position blocks metabolic oxidation (CYP450) at that site, prolonging half-life ().
- **Lipophilicity Modulation:** The ethoxy group adds steric bulk and lipophilicity compared to a methoxy group, potentially improving blood-brain barrier (BBB) penetration or filling hydrophobic pockets in the target protein.

Safety & Handling

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- **Storage:** Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidation over time, turning pink/brown.
- **Disposal:** Dispose of as halogenated organic waste. Do not release into drains.

References

- CAS Registry. (n.d.).^[2] **3-Chloro-5-ethoxyphenol** (CAS 1881331-56-1).^{[3][4][5][6]} American Chemical Society.^{[1][2]} Retrieved from .^[2]
- Key Organics. (2024). Product Safety and Data Sheet: **3-Chloro-5-ethoxyphenol**.^[3] Retrieved from .
- BLD Pharm. (2024). Compound Summary: **3-Chloro-5-ethoxyphenol**.^{[3][4][5][6]} Retrieved from .
- Musliner, W. J., & Gates, J. W. (1971). Hydrogenolysis of Phenolic Ethers. *Organic Syntheses*, 51, 82. (Foundational methodology for resorcinol ether synthesis).
- Ishihara, Y. (2024).^[7] Roles of the Chloro and Methoxy Groups in Drug Discovery.^[7] *Drug Hunter*.^[7] (Context on bioisosteric applications).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [2. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [3. 1881291-13-9|3-chloro-5-propoxyphenol|BLD Pharm \[bldpharm.com\]](#)
- [4. 1216134-31-4|3-Chloro-4-ethoxyphenol|BLD Pharm \[bldpharm.com\]](#)
- [5. 2845-89-8|1-Chloro-3-methoxybenzene|BLD Pharm \[bldpharm.com\]](#)
- [6. keyorganics.net \[keyorganics.net\]](https://keyorganics.net)
- [7. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- To cite this document: BenchChem. [3-Chloro-5-ethoxyphenol chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2603816/docs#3-chloro-5-ethoxyphenol-chemical-structure\]](https://www.benchchem.com/product/b2603816/docs#3-chloro-5-ethoxyphenol-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)